5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE
Overview
Description
5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenoxy group, a fluorobenzyl group, and a pyrazolyl group attached to a furan ring. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 2-chlorophenol with formaldehyde to form 2-chlorophenoxymethyl alcohol. This intermediate is then reacted with 3-fluorobenzyl bromide in the presence of a base to form the corresponding ether. The final step involves the reaction of this ether with 1H-pyrazole-3-carboxylic acid in the presence of a coupling agent to form the desired furanamide compound .
Chemical Reactions Analysis
5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and fluorobenzyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl compounds.
Scientific Research Applications
5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases, particularly those involving enzyme inhibition.
Mechanism of Action
The mechanism of action of 5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
5-[(2-CHLOROPHENOXY)METHYL]-N~2~-[1-(3-FLUOROBENZYL)-1H-PYRAZOL-3-YL]-2-FURAMIDE can be compared with similar compounds, such as:
5-[(4-CHLOROPHENOXY)METHYL]-1,3,4-OXADIAZOLE-2-THIOL: This compound has a similar chlorophenoxy group but differs in the presence of an oxadiazole ring instead of a furan ring.
4-[(2-CHLOROPHENOXY)METHYL]-N-[1-(3-FLUOROBENZYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]BENZAMIDE: This compound shares the chlorophenoxy and fluorobenzyl groups but has a benzamide structure instead of a furanamide.
Properties
IUPAC Name |
5-[(2-chlorophenoxy)methyl]-N-[1-[(3-fluorophenyl)methyl]pyrazol-3-yl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O3/c23-18-6-1-2-7-19(18)29-14-17-8-9-20(30-17)22(28)25-21-10-11-27(26-21)13-15-4-3-5-16(24)12-15/h1-12H,13-14H2,(H,25,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGFAYLNNDCWMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC2=CC=C(O2)C(=O)NC3=NN(C=C3)CC4=CC(=CC=C4)F)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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